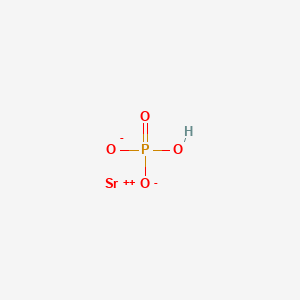

Phosphoric acid, strontium salt (1:1)

Overview

Description

Phosphoric acid, strontium salt (1:1) is a compound formed from the combination of phosphoric acid and strontium. It is an important compound in the fields of chemistry, biochemistry, and physiology due to its unique properties and applications.

Scientific Research Applications

Medicine and Dentistry

Strontium-based nanoparticles, including those of Strontium hydrogenphosphate, have gained interest in the field of medicine and dentistry due to their similar properties with calcium . They are used in bone regeneration and growth stimulation, and have the ability to stimulate calcium signaling .

Drug Delivery

Strontium hydrogenphosphate nanoparticles are used in targeted drug delivery . They can elicit a prolonged immune response, thus acting as a good immunotherapeutic agent .

Diabetes Management

The applications of strontium nanoparticles have also been found in diabetic patients, where they can control the insulin release and thus regulate the pathophysiology of diabetes .

Environmental Management

Strontium-conjugated nanomaterials exhibit the antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . They are also used in wastewater treatment and as gas sensors to sense several toxic gases .

Bone Engineering

Strontium exerts dual effects on calcium phosphate cement: Accelerating the degradation and enhancing the osteoconductivity both in vitro and in vivo .

Phosphors

Some strontium aluminate phases are photosensitive and thus are potential candidates for optical information storage devices . Strontium based aluminate phosphors are well known for their high quantum efficiency, long-lived afterglow, good chemical stability, and other excellent luminescent features .

Catalysts

Strontium hydrogenphosphate can be used as a catalyst . It’s one of the promising candidates for host materials in low-voltage electron-excitation .

Grain Boundary Barrier Layer Capacitors

Strontium hydrogenphosphate can be used in the manufacture of grain boundary barrier layer capacitors . These capacitors have applications in various electronic devices .

Mechanism of Action

Target of Action

Strontium hydrogenphosphate, also known as phosphoric acid, strontium salt (1:1) or strontium hydrogen phosphate, primarily targets bone tissue . Strontium has been demonstrated as a trace element in the human body that effectively stimulates bone formation and remodeling .

Mode of Action

Strontium hydrogenphosphate acts as an ion exchanger biomaterial for holding both hydrogen phosphate (HPO4 2-) and strontium (Sr2+) ions . It interacts with its targets, the bone tissues, by replacing some of the calcium ions in hydroxyapatite, the main mineral component of bones .

Biochemical Pathways

Strontium promotes osteogenesis by activating CaSr to instruct osteoblasts in downstream pathways that promote osteoblast differentiation, replication, and survival . It also inhibits bone resorption by activating CaSR to instruct osteoclasts in downstream pathways that inhibit osteoclast maturation and survival .

Pharmacokinetics

It is known that strontium is a trace element in the human body and is found primarily in bone tissue . The bioavailability of strontium hydrogenphosphate may be influenced by its method of administration and the presence of other ions in the body.

Result of Action

The result of strontium hydrogenphosphate’s action is the stimulation of bone formation and remodeling . This is achieved through the promotion of osteoblast differentiation, replication, and survival, and the inhibition of osteoclast maturation and survival .

Action Environment

The action of strontium hydrogenphosphate can be influenced by environmental factors such as the presence of other ions in the body and the method of administration . For example, the ion concentration and the preparation method had only a small influence on the broadening of the X-ray Bragg reflections .

Safety and Hazards

Future Directions

Phosphorus is a crucial element for life, but the natural phosphorus cycle has been perturbed to such an extent that humanity faces two dovetailing problems: the dwindling supply of phosphate rock as a resource, and the overabundance of phosphate in water systems leading to eutrophication . Therefore, the sustainable use and recycling of phosphorus, including phosphoric acid compounds, is a significant area of ongoing research .

properties

IUPAC Name |

strontium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSVWJWYDJQNEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4PSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884606 | |

| Record name | Phosphoric acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid | |

| Record name | Phosphoric acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Phosphoric acid, strontium salt (1:1) | |

CAS RN |

13450-99-2 | |

| Record name | Phosphoric acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)